Computational LogP Difference: 5-Ethoxy vs. 5-Bromo and 5-Methoxy Analogs
Computationally predicted LogP values, a key determinant of membrane permeability and oral bioavailability, differentiate the 5-ethoxy analog from its closest neighbors. The 5-ethoxy derivative has a predicted LogP of 0.71, which is higher than the 5-methoxy analog (LogP ~0.46) but significantly lower than the more lipophilic 5-bromo derivative (LogP ~1.35) . These differences, driven by substituent polarity and size, position the 5-ethoxy variant in a distinct lipophilicity space that is often optimal for balancing solubility and passive cellular uptake in lead optimization [1].
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.7102 |
| Comparator Or Baseline | 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (LogP ~0.46); 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (LogP ~1.35) |
| Quantified Difference | +0.25 vs. 5-methoxy; -0.64 vs. 5-bromo |
| Conditions | In silico calculation using XLogP3-AA or similar algorithm (standard prediction method) |
Why This Matters
This quantitative difference in predicted LogP provides a rational basis for selecting the 5-ethoxy derivative as a synthetic intermediate when a specific lipophilicity window is required to optimize ADME properties or cellular activity in a screening cascade.
- [1] Oguro, Y., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 21(15), 4714-4729. View Source
